molecular formula C11H10N2O3 B2791243 Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate CAS No. 6861-83-2

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Cat. No.: B2791243
CAS No.: 6861-83-2
M. Wt: 218.212
InChI Key: DAYVNSVJVHCJAV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The naphthyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different physical and chemical properties based on the introduced functional groups .

Scientific Research Applications

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the naphthyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Another fused pyridine system with different substitution patterns.

    2,7-Naphthyridine: Known for its distinct biological activities and synthetic applications.

    Quinolines: Similar in structure but with different nitrogen atom positions, leading to varied chemical properties.

Properties

IUPAC Name

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVNSVJVHCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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